Methyl 3,4-difluorobenzoylformate
Overview
Description
Methyl 3,4-difluorobenzoylformate is a chemical compound with the molecular formula C9H6F2O3 and a molecular weight of 200.14 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: COC(=O)C(=O)C1=CC(=C(C=C1)F)F . This notation provides a textual representation of the molecule’s structure, indicating the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a molecular weight of 200.14 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Electrochemical Studies
The electrochemical properties of various compounds are explored in research to understand their behavior and potential applications. For instance, the study of the electrochemistry of 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate ionic liquid involved investigating its properties through cyclic voltammetry and other techniques. Although not directly related to Methyl 3,4-difluorobenzoylformate, this research provides insights into the electrochemical behaviors of related compounds, which can be valuable in various scientific and industrial applications (Li Xiao & K. Johnson, 2003).
Fluorescent Chemosensors
This compound derivatives have been utilized in the development of fluorescent chemosensors. A study highlights the synthesis of a chemosensor based on o-aminophenol and methyl 3,5-diformyl-4-hydroxybenzoate, which exhibited high selectivity and sensitivity towards Al3+ ions. The potential applications of this chemosensor in bio-imaging and detecting metal ions in living cells are significant (Xingpei Ye et al., 2014).
Pharmaceutical and Cosmetic Applications
Methyl 4-hydroxybenzoate, a derivative of this compound, is widely used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. The study of its crystal structure, intermolecular interactions, and computational calculations provide valuable information for its effective use in these industries (Abeer A. Sharfalddin et al., 2020).
Construction of Bioactive Compounds
The CHF2 moiety, present in 3-difluoromethylpyrazole scaffolds and similar to the structural motif in this compound, is crucial in pharmaceutical and agrochemical design. This group enhances binding selectivity, acts as a bioisostere, and regulates liposolubility in biologically active compounds. This review summarizes the construction methods of such compounds, highlighting their importance in the market (Jun-Liang Zeng et al., 2020).
Innovative Synthetic Methods
Research into novel synthetic methods involving this compound derivatives is critical for advancing chemical synthesis. For instance, the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride in anhydrous hydrogen fluoride solution led to the transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate. Such studies are pivotal for understanding and improving synthetic routes for complex fluorinated compounds (I. I. Gaidarzhy et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(3,4-difluorophenyl)-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOUCZHPVUQOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278710 | |
Record name | Methyl 3,4-difluoro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220239-71-4 | |
Record name | Methyl 3,4-difluoro-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220239-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4-difluoro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.